![molecular formula C25H22ClN5O3 B2711676 7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021123-88-5](/img/structure/B2711676.png)

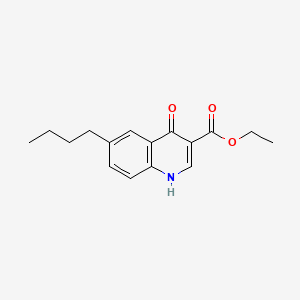

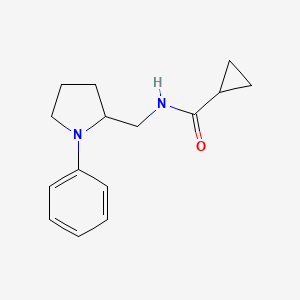

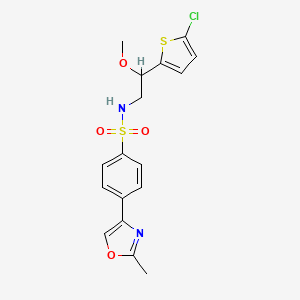

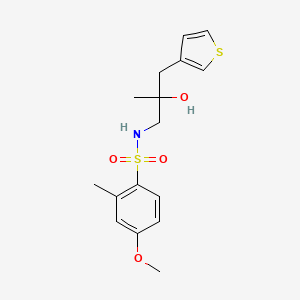

7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrazolo[4,3-c]pyridine, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen. The prefix “hetero-” refers to the different atoms in the ring.

Scientific Research Applications

Enzyme Inhibition and Enzyme Kinetics

Understanding how this compound interacts with enzymes is crucial for drug design. Two enzymes associated with 4-chlorobenzoate metabolism are relevant:

4-ChlorobenzoateCoA Ligase: This enzyme initiates the pathway for 4-chlorobenzoate degradation. It produces 4-chlorobenzoyl CoA and AMP. Researchers study its kinetics, substrate specificity, and potential inhibitors .

4-Chlorobenzoyl CoA Dehalogenase: This enzyme catalyzes the dehalogenation of 4-chlorobenzoyl CoA. Its properties (e.g., subunit structure, optimal pH, temperature) vary among different bacterial strains .

Carbonic Anhydrase Inhibition

Based on X-ray crystallographic studies, related compounds (e.g., 4-(4-(2-chlorobenzoyl)piperazine-1-carbonyl)benzenesulfonamide) have been developed as carbonic anhydrase inhibitors. These compounds target specific isoforms of carbonic anhydrase, which play essential roles in physiological processes .

Computational Chemistry and Molecular Modeling

Quantum mechanical calculations and molecular dynamics simulations provide insights into its electronic structure, stability, and interactions with biological targets.

Mechanism of Action

Target of Action

The primary target of the compound 7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is human carbonic anhydrase VII (hCA VII), a protein expressed in the brain . This protein plays a crucial role in maintaining pH balance and helping transport carbon dioxide out of tissues .

Mode of Action

The compound 7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one interacts with hCA VII by fitting into its catalytic cavity . This interaction inhibits the activity of hCA VII, thereby affecting the balance of carbon dioxide and pH in the tissues .

Biochemical Pathways

The inhibition of hCA VII by 7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one affects the carbon dioxide transport pathway . This can lead to changes in the pH balance within cells and tissues, potentially affecting various biochemical processes .

Result of Action

The inhibition of hCA VII by 7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one can result in changes in the pH balance within cells and tissues . This can potentially affect various cellular processes and functions .

properties

IUPAC Name |

7-[4-(4-chlorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN5O3/c1-28-15-20(22-21(16-28)25(34)31(27-22)19-5-3-2-4-6-19)24(33)30-13-11-29(12-14-30)23(32)17-7-9-18(26)10-8-17/h2-10,15-16H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMQUFRXLFPEIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,1-Dioxidotetrahydrothiophen-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2711596.png)

![7-(Bromomethyl)-6-oxaspiro[3.5]nonane](/img/structure/B2711597.png)

![N-(furan-2-ylmethyl)-2-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2711601.png)

![N-(3,5-dimethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2711602.png)

![4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2711603.png)

![[3-(4-Nitro-1H-pyrazol-1-yl)-1-adamantyl]acetic acid](/img/structure/B2711612.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2711615.png)